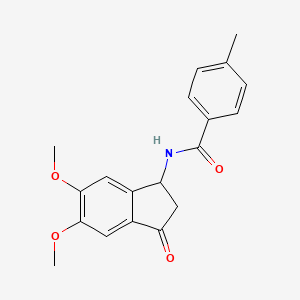

N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-4-methylbenzenecarboxamide

Description

N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-4-methylbenzenecarboxamide is a synthetic small molecule characterized by a fused bicyclic indenone core substituted with methoxy and oxo groups at positions 5, 6, and 3, respectively. The 4-methylbenzenecarboxamide moiety is linked to the inden-1-yl group via an amide bond.

Properties

IUPAC Name |

N-(5,6-dimethoxy-3-oxo-1,2-dihydroinden-1-yl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-11-4-6-12(7-5-11)19(22)20-15-10-16(21)14-9-18(24-3)17(23-2)8-13(14)15/h4-9,15H,10H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGAUGJLQHWTAOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2CC(=O)C3=CC(=C(C=C23)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201322134 | |

| Record name | N-(5,6-dimethoxy-3-oxo-1,2-dihydroinden-1-yl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201322134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666166 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

691884-02-3 | |

| Record name | N-(5,6-dimethoxy-3-oxo-1,2-dihydroinden-1-yl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201322134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-4-methylbenzenecarboxamide typically involves multiple steps. One common method includes the following steps:

Formation of the Indanone Core: The indanone core can be synthesized through a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the indanone derivative reacts with 4-methylbenzenecarboxylic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-4-methylbenzenecarboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups within the molecule.

Substitution: The methoxy groups and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Chemistry

N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-indene) derivatives are valuable in synthetic organic chemistry as building blocks for more complex molecules. They are utilized in:

- Synthesis of Indanone Derivatives : The compound can be used in the synthesis of various indanone derivatives through Friedel-Crafts acylation reactions and amidation processes.

Biology

Research indicates that compounds like N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-indene) exhibit potential biological activities:

- Enzyme Interaction : Studies suggest that this compound may interact with specific enzymes involved in metabolic pathways, possibly influencing their activity.

Medicine

The therapeutic potential of N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-indene) is under investigation:

- Anticancer Activity : Preliminary studies have shown that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines .

Industry

In the industrial sector, this compound serves as an intermediate in the production of pharmaceuticals and agrochemicals:

- Material Development : Its unique chemical structure allows for the development of new materials with specific properties beneficial for various applications .

Case Study 1: Anticancer Properties

In a recent study published in a peer-reviewed journal, researchers investigated the cytotoxic effects of N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-indene) on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of this compound. It was found to inhibit the activity of specific kinases involved in cell signaling pathways associated with cancer progression. The mechanism involved competitive inhibition at the enzyme's active site.

Mechanism of Action

The exact mechanism of action of N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-4-methylbenzenecarboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include modulation of signal transduction, inhibition of enzyme activity, or alteration of gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural motifs with several pharmacologically active molecules, particularly in the use of the 2,3-dihydro-1H-indene scaffold. Below is a comparative analysis of key analogs:

Core Scaffold and Conformational Rigidity

- VU0488129 ((R)-1-((1H-Indazol-5-yl)sulfonyl)-N-(2,3-dihydro-1H-inden-1-yl)-N-ethylpiperidine-4-carboxamide): The 2,3-dihydro-1H-indene moiety in VU0488129 introduces a chiral center and reduces conformational flexibility compared to more flexible scaffolds like ML380. This rigidity enhances selectivity for Gαq/11-coupled muscarinic acetylcholine receptors .

Substituent Effects on Bioactivity

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide :

This analog lacks the dihydroindenyl core but shares the benzamide group. Its N,O-bidentate directing group facilitates metal-catalyzed C–H bond functionalization, highlighting the role of substituents in dictating reactivity .- Comparison : The target compound’s dimethoxy and oxo groups may hinder metal coordination but enhance interactions with enzymatic active sites (e.g., proteases or kinases).

Protease Inhibitors with Dihydroindenyl Motifs

- Compound 273 (N-[(1R,2R)-2-carbamimidamido-2,3-dihydro-1H-inden-1-yl]-N′-(4-chloro-3-fluorophenyl)ethanediamide):

A co-crystalized inhibitor with a dihydroindenyl group linked to a carbamimidamido substituent. AutoDock Vina scores (−9.3 kcal/mol) indicate strong binding to histo-aspartic protease (HAP) .- Comparison : The target compound’s 4-methylbenzenecarboxamide group may mimic the ethanediamide linker in Compound 273, but its dimethoxy/oxo substitutions could modulate binding affinity or specificity.

Binding Affinity and Selectivity

- Docking Studies : Compounds with dihydroindenyl groups often exhibit high docking scores due to their rigid, planar structures. For example, Compound 273 achieves a −9.3 kcal/mol score . The target compound’s methoxy groups may enhance π-π stacking or hydrogen bonding, though direct docking data are unavailable.

- Selectivity : VU0488129’s indazolyl-sulfonyl group confers selectivity for muscarinic receptors over off-targets , whereas the target compound’s substituents may favor protease or kinase inhibition .

Tabulated Comparison of Key Compounds

Biological Activity

N-(5,6-Dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-4-methylbenzenecarboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

This compound has the following properties:

- Molecular Formula : C19H19NO4

- Molecular Weight : 325.36 g/mol

- CAS Number : 691884-02-3

The compound features an indanone core with methoxy substitutions and a carboxamide group, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves:

- Formation of Indanone Core : This is achieved through a Friedel-Crafts acylation reaction using an aromatic compound and acyl chloride in the presence of a Lewis acid catalyst.

- Amidation : The final step involves reacting the indanone derivative with 4-methylbenzenecarboxylic acid or its derivatives using coupling agents like EDCI.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors. Potential pathways include:

- Modulation of signal transduction pathways.

- Inhibition of enzyme activity.

- Alteration of gene expression.

Pharmacological Potential

Research indicates that this compound may exhibit various pharmacological properties:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.

- Neuroprotective Effects : There are indications that it may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases.

- Anti-inflammatory Properties : The compound has been shown to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory conditions.

Case Studies and Experimental Results

Several studies have investigated the biological activity of related compounds or derivatives:

| Study | Findings |

|---|---|

| Zhang et al. (2020) | Reported that similar indanone derivatives exhibited significant cytotoxicity against various cancer cell lines. |

| Liu et al. (2021) | Found neuroprotective effects in models of oxidative stress when treated with methoxy-substituted indanones. |

| Kim et al. (2022) | Demonstrated anti-inflammatory effects in animal models using compounds with similar structures. |

Q & A

Q. Characterization :

- PXRD : Compare diffraction patterns of polymorphs .

- DSC/TGA : Assess thermal stability and phase transitions .

Methodological Considerations

- Data Contradictions : Discrepancies in biological activity may arise from assay conditions (e.g., serum concentration in cell-based assays). Always include positive controls (e.g., maraviroc for CCR5 inhibition) .

- Computational Validation : Cross-validate docking results with molecular dynamics simulations (e.g., GROMACS) to account for protein flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.